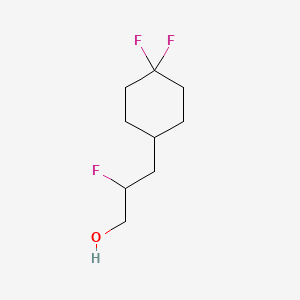![molecular formula C10H12F5NO2 B6610867 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid CAS No. 2866353-38-8](/img/structure/B6610867.png)
9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid is a specialized chemical compound with a unique structure that includes difluoro groups and a spirocyclic framework{5}.1{4}]nonane, trifluoroacetic acid. This compound is often used in scientific research and various industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid typically involves multi-step organic reactions{5}.1{4}]nonane, trifluoroacetic acid. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by fluorination to introduce the difluoro groups{5}.1{4}]nonane, trifluoroacetic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: : Utilized in the production of advanced materials and chemicals with unique properties.
作用機序
The mechanism by which 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used and the specific reactions it undergoes.
類似化合物との比較
9,9-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid can be compared with other similar compounds, such as 7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid . While both compounds share the difluoro and spirocyclic features, they differ in their ring sizes and substitution patterns, leading to different chemical and physical properties. The uniqueness of 9,9-difluoro-2-azadispiro[3.0.3 {5}.1 {4}]nonane, trifluoroacetic acid lies in its specific structure and reactivity, making it suitable for particular applications.
List of Similar Compounds
7,7-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
9,9-difluoro-2-azaspiro[3.5]nonane, trifluoroacetic acid
7,7-difluoro-2-azadispiro[3.0.3: {5}.1 {4}]nonane, trifluoroacetic acid
特性
IUPAC Name |
9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKKLQBFTUMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)



![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)


